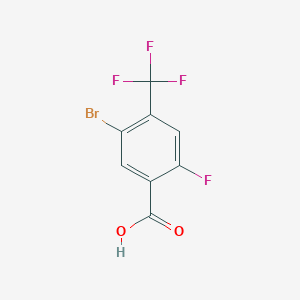

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRBSHQZFMLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

CAS Number: 1699741-92-8

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, makes it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1699741-92-8 | [1] |

| Molecular Formula | C₈H₃BrF₄O₂ | [2] |

| Molecular Weight | 287.01 g/mol | [2] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| InChI | InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | [1] |

| SMILES | C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | [2] |

The Strategic Importance in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a highly attractive scaffold for the synthesis of novel therapeutic agents. The presence of multiple halogen atoms and a carboxylic acid group provides several strategic advantages in drug design:

-

Trifluoromethyl Group: The -CF₃ group is a common feature in many modern pharmaceuticals. Its high electronegativity and lipophilicity can significantly enhance a molecule's metabolic stability, binding affinity to target proteins, and ability to cross cell membranes. This group can block metabolic pathways, leading to a longer duration of action for the drug.[3]

-

Bromine Atom: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.[4]

-

Fluorine Atom: The introduction of a fluorine atom can modulate the electronic properties of the aromatic ring and influence the acidity of the carboxylic acid group. It can also participate in hydrogen bonding interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate.

-

Carboxylic Acid Group: The carboxylic acid functionality provides a key point for further chemical modifications, such as esterification or amidation. These modifications are crucial for optimizing a drug's pharmacokinetic properties, including its solubility, bioavailability, and metabolic stability.[4]

This combination of functional groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties to develop more effective and safer drugs. Derivatives of similar halogenated benzoic acids have shown promise in the development of anti-inflammatory and anticancer agents.[4]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations. A potential retrosynthetic analysis is outlined below.

Sources

physicochemical properties of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

Introduction: A Strategic Building Block in Modern Chemistry

This compound stands as a pivotal intermediate in the landscape of pharmaceutical and agrochemical research. Its utility is not accidental but a direct consequence of its unique molecular architecture. The strategic placement of four distinct functional moieties—a carboxylic acid, a bromine atom, a fluorine atom, and a trifluoromethyl group—on a benzene scaffold creates a molecule rich in synthetic potential. The trifluoromethyl (CF3) group, in particular, is a powerful modulator of molecular properties, often employed to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1] Similarly, the presence of both fluorine and bromine atoms introduces specific electronic effects and provides a reactive handle for sophisticated chemical transformations.[2]

This guide offers a comprehensive exploration of the core (CAS No: 1699741-92-8).[3] It is designed for researchers, medicinal chemists, and process development scientists who require a deep, functional understanding of this compound to leverage its full potential in their work. We will move beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its observable properties, and providing actionable experimental protocols for in-house verification.

Section 1: Chemical Identity and Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental design. The table below summarizes the key identifiers and physical data for this compound.

| Property | Value | Source / Rationale |

| IUPAC Name | This compound | - |

| CAS Number | 1699741-92-8 | [3] |

| Molecular Formula | C₈H₃BrF₄O₂ | Calculated |

| Molecular Weight | 287.01 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from similar compounds[4] |

| Melting Point | Data not publicly available | - |

| Boiling Point | Data not publicly available | Expected to decompose upon heating |

| Solubility | Soluble in methanol, ethyl acetate, THF; Poorly soluble in water | Inferred from structural polarity |

| pKa | Data not publicly available | Expected to be a strong acid (pKa < 4) due to multiple electron-withdrawing groups |

Section 2: Spectroscopic Profile for Structural Verification

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any chemical intermediate. Based on the structure of this compound, the following spectral characteristics are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to be simple, showing two distinct signals in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring. Each signal would appear as a doublet due to coupling with the adjacent fluorine atom. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.

-

¹³C NMR: The spectrum will be complex due to carbon-fluorine coupling. Eight distinct carbon signals are expected. The carboxylic acid carbonyl carbon will be observed around δ 165-170 ppm. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[5] Other aromatic carbons will appear as doublets or doublets of quartets depending on their proximity to the fluorine and trifluoromethyl substituents.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds. Two signals are anticipated: one for the single fluorine atom on the ring and another for the trifluoromethyl group.[6] The signal for the CF₃ group will appear as a singlet, while the signal for the C-F fluorine will be a doublet due to coupling with the adjacent proton.

Infrared (IR) Spectroscopy

IR spectroscopy provides a rapid confirmation of key functional groups.

-

O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.[7]

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.

-

C-F and C-Br Stretches: Strong absorptions in the fingerprint region, typically between 1000-1350 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br, will be present.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation.

-

Molecular Ion Peak ([M]⁺): The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 286 and 288.

-

Fragmentation: A common fragmentation pathway is the loss of the carboxyl group (-COOH), leading to a significant fragment ion.

Section 3: Physicochemical Parameters in Drug Development

Acidity (pKa)

The acidity of the carboxylic group is a critical parameter influencing solubility, formulation, and pharmacokinetic behavior. The combined electron-withdrawing effects of the ortho-fluorine, meta-bromine, and para-trifluoromethyl groups are expected to significantly increase the acidity of the benzoic acid, resulting in a lower pKa value compared to benzoic acid itself (pKa ≈ 4.2). For context, 2-fluorobenzoic acid has a pKa around 3.3-3.5.[8] This enhanced acidity ensures the compound is predominantly in its ionized (carboxylate) form at physiological pH, which has profound implications for its membrane permeability and interactions with biological targets.

Stability Profile

Understanding a compound's stability is crucial for storage, handling, and formulation.

-

Hydrolytic Stability: While generally stable, prolonged exposure to harsh acidic or basic conditions at elevated temperatures could potentially lead to degradation.[9] Stability is expected to be highest at a neutral pH.[9]

-

Thermal Stability: As a solid, the compound is expected to be stable at room temperature. Thermal degradation profiles should be assessed using techniques like thermogravimetric analysis (TGA) to determine decomposition temperatures, which is critical for process chemistry applications.

-

Photostability: Aromatic compounds, particularly halogenated ones, can be susceptible to degradation upon exposure to UV light.[9] It is best practice to store the material protected from light.

Section 4: Experimental Protocols for Property Determination

The following protocols represent robust, self-validating methodologies for characterizing this compound in a research setting.

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The C18 stationary phase provides a non-polar environment, allowing for excellent separation of the analyte from potential impurities based on differences in hydrophobicity. UV detection is ideal due to the strong chromophore of the substituted benzene ring.[10][11]

Methodology:

-

System Preparation:

-

Instrument: HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

-

Equilibrate the column with a 50:50 mixture of Mobile Phase A and B for at least 30 minutes.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the compound.

-

Dissolve in 10 mL of a 50:50 Acetonitrile/Water mixture to create a 1 mg/mL stock solution.

-

Dilute the stock solution 1:10 with the same solvent to a working concentration of 0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 5 minutes.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

-

Caption: Workflow for RP-HPLC purity analysis.

Protocol: Aqueous pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a direct and reliable method for determining the pKa of an acidic compound. It involves monitoring the pH of a solution as a known concentration of a strong base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.

Methodology:

-

System Setup:

-

Calibrated pH meter with a glass electrode.

-

Automated burette or precision manual burette.

-

Stir plate and magnetic stir bar.

-

-

Reagent Preparation:

-

Analyte Solution: Prepare a ~0.01 M solution of the compound in a co-solvent system (e.g., 50:50 Methanol/Water) to ensure solubility.

-

Titrant: Standardized ~0.1 M NaOH solution (carbonate-free).

-

-

Titration Procedure:

-

Place a known volume (e.g., 25 mL) of the analyte solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq) from the inflection point of the curve (or by using the first derivative plot, d(pH)/dV).

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the curve that corresponds to the volume at the half-equivalence point.

-

Caption: Workflow for pKa determination via titration.

Section 5: Reactivity and Synthetic Utility

The true value of this compound lies in its versatile reactivity, which allows it to serve as a scaffold for building more complex molecules.

-

Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is highly susceptible to oxidative addition to a palladium(0) catalyst. This makes the compound an excellent substrate for reactions like Suzuki-Miyaura (coupling with boronic acids) and Buchwald-Hartwig (coupling with amines or alcohols), enabling the facile introduction of new aryl, alkyl, or heteroatom substituents at the 5-position.[2][12]

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into esters, amides, or acid chlorides. This functionalization is critical for modulating a drug candidate's properties, such as improving cell permeability (via esterification) or introducing new hydrogen bonding interactions (via amidation).[2]

Caption: Key synthetic transformations of the title compound.

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its physicochemical properties are a direct reflection of its complex substitution pattern, resulting in high acidity, predictable spectroscopic characteristics, and versatile reactivity. A thorough understanding and experimental verification of these properties, using robust protocols as outlined in this guide, are essential for its effective and efficient application in the discovery and development of new chemical entities.

References

- The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- 5-bromo-2-methoxy-4-(trifluoromethyl)benzoic acid. ChemUniverse.

- This compound. CymitQuimica.

- 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7. Sigma-Aldrich.

- 2092603-06-8|4-Bromo-5-fluoro-2-(trifluoromethyl)benzoic acid. BLDpharm.

- 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. MySkinRecipes.

- 4-Bromo-2-(trifluoromethyl)benzoic Acid, 5G - B4843-5G. Lab Pro Inc.

- 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid. Parchem.

- 5-Bromo-2-fluorobenzoic acid 97 146328-85-0. Sigma-Aldrich.

- 5-Bromo-2-fluoro-4-methylbenzoic acid | CAS 515135-65-6. AMERICAN ELEMENTS.

- 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. MySkinRecipes.

- 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. ChemicalBook.

- 5-Fluoro-2-(trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD.

- Supporting Information for. The Royal Society of Chemistry.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. J. Phys. Org. Chem.

- 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294. PubChem.

- 5-bromo-4-fluoro-2-hydroxybenzoic acid | CAS#:1644-71-9. Chemsrc.

- 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5. Benchchem.

- Synthesis routes of 5-Bromo-2-fluorobenzaldehyde. Benchchem.

- 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222. PubChem.

- 515135-65-6|5-Bromo-2-fluoro-4-methylbenzoic acid|BLD Pharm. BLD Pharm.

- 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum. ChemicalBook.

- 3-Bromo-5-(trifluoromethyl)benzoic Acid: A Critical Reagent for R&D and Production. Chemceed.

- 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983. PubChem.

- Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. ResearchGate.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

- A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification. Benchchem.

- A Comparative Guide to the Analytical Methodologies for 5-Bromo-L-tryptophylglycine. Benchchem.

- A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline. Benchchem.

- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. IJTSRD.

- 394-28-5(2-Bromo-5-fluorobenzoic acid) Product Description. ChemicalBook.

- 5-Bromo-1,2,3-trifluorobenzene. Magritek.

- 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966. PubChem.

- CAS 2092502-27-5 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid. Alfa Chemistry.

- Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis.

- Stability of commercial solutions of 5-fluorouracil for continuos infusion in an ambulatory pump | Request PDF. ResearchGate.

- Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. GaBIJ.

- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound [cymitquimica.com]

- 4. labproinc.com [labproinc.com]

- 5. magritek.com [magritek.com]

- 6. rsc.org [rsc.org]

- 7. ijtsrd.com [ijtsrd.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps - GaBIJ [gabi-journal.net]

- 12. 2-Bromo-5-fluorobenzoic Acid|CAS 394-28-5|Supplier [benchchem.com]

An In-Depth Technical Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and fluorinated groups into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a highly functionalized aromatic carboxylic acid, represents a quintessential example of such a strategic building block. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a trifluoromethyl group—offers a versatile platform for the synthesis of complex therapeutic agents, most notably in the field of oncology. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and its application in the development of potent enzyme inhibitors.

Molecular Structure and Physicochemical Properties

The structural architecture of this compound is key to its utility. The trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, significantly impacts the electronic nature of the aromatic ring and enhances the acidity of the carboxylic acid.[2] Furthermore, the -CF3 group is known to improve metabolic stability and increase lipophilicity, which can enhance a drug candidate's membrane permeability and overall pharmacokinetic profile.[2] The bromine atom serves as a crucial handle for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions, while the fluorine atom further modulates the electronic properties and can participate in specific binding interactions with target proteins.

The definitive structure is confirmed by its CAS number, 1699741-92-8, and can be represented by various chemical notations.

Table 1: Core Molecular Data for this compound

| Identifier | Value | Source |

| CAS Number | 1699741-92-8 | [3] |

| Molecular Formula | C₈H₃BrF₄O₂ | [3] |

| Molecular Weight | 287.01 g/mol | [3] |

| SMILES | O=C(O)c1cc(Br)c(C(F)(F)F)cc1F | [3] |

| InChIKey | SKRBSHQZFMLXRP-UHFFFAOYSA-N | N/A |

Synthesis Protocol: A Validated Pathway

The synthesis of this compound is a multi-step process starting from commercially available materials. The following protocol is adapted from methodologies described in patent literature, ensuring a field-proven and reproducible pathway. Specifically, the synthesis involves the bromination of a fluorinated trifluoromethyl toluene precursor followed by oxidation to the carboxylic acid.

Experimental Workflow Diagram

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Synthesis of 4-Bromo-1-fluoro-2-(trifluoromethyl)benzene (Intermediate)

-

Reaction Setup: To a solution of 1-fluoro-4-iodo-2-(trifluoromethyl)benzene (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF), add copper(I) bromide (CuBr, 1.5 eq).

-

Heating: Heat the reaction mixture to 100°C.

-

Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Filter the solution to remove solid residues. The filtrate, containing the desired product, is typically used directly in the next step without extensive purification.

Causality Insight: The use of CuBr facilitates a halogen exchange reaction (Finkelstein-type), replacing the iodo group with a bromo group. 2-MeTHF is chosen as a higher-boiling and more environmentally benign solvent alternative to THF.

Part 2: Synthesis of this compound (Final Product)

-

Grignard Formation: Cool the solution of 4-bromo-1-fluoro-2-(trifluoromethyl)benzene from the previous step to -15°C. Add isopropylmagnesium chloride (i-PrMgCl, 1.1 eq) dropwise, maintaining the temperature below -10°C. Stir for 1-2 hours at this temperature to ensure complete formation of the Grignard reagent.

-

Carboxylation: Bubble carbon dioxide (CO₂) gas through the reaction mixture for several hours while maintaining the low temperature. The CO₂ reacts with the Grignard reagent to form a magnesium carboxylate salt.

-

Quenching and Acidification: Slowly add aqueous hydrochloric acid (e.g., 2M HCl) to the reaction mixture to quench the reaction and protonate the carboxylate salt.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield pure this compound.

Self-Validation and Trustworthiness: The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds. The low-temperature conditions are critical to prevent side reactions and ensure regioselectivity. The progress of each step is verifiable using standard analytical techniques (TLC, GC-MS, NMR), ensuring the identity and purity of the intermediates and final product.

Application in Drug Development: A Scaffold for PARP Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors.[4][5] PARP enzymes are crucial for DNA single-strand break repair. In cancers with mutations in DNA double-strand break repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5]

The described benzoic acid is used to construct the core scaffold of these inhibitors. The carboxylic acid group is typically converted to an amide, linking it to other fragments of the final drug molecule. The bromine atom provides a site for further modification via cross-coupling reactions to build the complex architecture required for potent and selective binding to the PARP enzyme's active site.

Logical Relationship Diagram

Caption: Role of the title compound in the synthesis and action of PARP inhibitors.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a robust and versatile starting point for constructing highly complex and potent therapeutic agents. The validated synthesis pathway ensures its accessibility for research and development, while its demonstrated utility in the creation of targeted cancer therapies, such as PARP inhibitors, underscores its importance. As the demand for more effective and selective drugs continues to grow, the role of such intelligently designed building blocks will undoubtedly become even more critical in the future of drug discovery.

References

- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.

-

1-Bromo-4-fluoro-2-(trifluoromethyl)benzene;[2-(trifluoromethoxy)phenyl]boronic acid | C14H9BBrF7O3 | CID 89540975. PubChem. [Link]

- ATE224901T1 - METHOD FOR PRODUCING 5-BROMO-2-FLUORBENZENEBORONIC ACID.

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Process for production of 2,3,4-trifluoro-5-(iodo or bromo)-benzoic acid.

-

5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. MySkinRecipes. [Link]

- EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. [Link]

-

Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. [Link]

- US5847241A - Process for the preparation of p-bromofluorobenzene.

-

Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]

-

PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PubMed. [Link]

-

PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

-

PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. PMC - NIH. [Link]

-

PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair. PubMed. [Link]

-

CAS#:1699741-92-8 | this compound. Chemsrc. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

Sources

- 1. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 2. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors for Ovarian Cancer: Current Indications, Future Combinations, and Novel Assets in Development to Target DNA Damage Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct physicochemical properties that can be leveraged in the design of novel pharmaceuticals and advanced materials. The bromine atom provides a site for cross-coupling reactions, the fluorine atom can modulate acidity and metabolic stability, and the trifluoromethyl group often enhances lipophilicity and binding affinity.[1] A thorough understanding of the solubility and stability of this compound is paramount for its effective handling, formulation, and application.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from structurally related compounds and fundamental principles of organic chemistry to provide reliable estimations and procedural guidance.

Physicochemical Properties: An Overview

The solubility and stability of this compound are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety provides a site for hydrogen bonding and deprotonation, influencing its solubility in polar and aqueous media. The aromatic ring, along with the bromine and trifluoromethyl substituents, contributes to its hydrophobic character.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₈H₃BrF₄O₂ | Based on chemical structure |

| Molecular Weight | 287.01 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for crystalline benzoic acid derivatives |

| pKa | ~2.5 - 3.5 | The electron-withdrawing effects of the fluorine and trifluoromethyl groups are expected to increase the acidity compared to benzoic acid (pKa ~4.2).[2] |

| LogP (Octanol/Water) | > 3 | The presence of the bromine and trifluoromethyl groups is expected to significantly increase the lipophilicity compared to benzoic acid (LogP ~1.87). |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis, purification, and formulation.[3] The "like dissolves like" principle is a useful starting point for predicting solubility.[4]

Aqueous Solubility

The aqueous solubility of this compound is expected to be low, particularly at neutral pH. The large, hydrophobic trifluoromethyl and bromo-substituted aromatic ring will dominate its interaction with water.[5] However, as a carboxylic acid, its solubility will be highly pH-dependent. In alkaline solutions, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Solubility in Organic Solvents

Based on the behavior of similar substituted benzoic acids, this compound is anticipated to exhibit good solubility in a range of common organic solvents.[6][7]

| Solvent | Predicted Solubility | Rationale for Prediction |

| Methanol | Soluble | The polar protic nature of methanol can effectively solvate the carboxylic acid group through hydrogen bonding.[7] |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[7] |

| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor for the carboxylic acid proton.[7] |

| Acetonitrile | Moderately Soluble | A polar aprotic solvent that is a weaker hydrogen bond acceptor than acetone. |

| Dichloromethane (DCM) | Moderately Soluble | A non-polar aprotic solvent that can solvate the hydrophobic portions of the molecule. |

| Ethyl Acetate | Soluble | A moderately polar aprotic solvent that can engage in dipole-dipole interactions and act as a hydrogen bond acceptor. |

| Toluene | Sparingly Soluble | A non-polar solvent that will primarily interact with the hydrophobic aromatic ring. |

| Hexanes | Insoluble | A non-polar solvent with weak dispersion forces, unlikely to effectively solvate the polar carboxylic acid group. |

Experimental Protocol for Solubility Determination

A robust method for experimentally determining the solubility of this compound is the isothermal equilibrium method.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: Add an excess of the solid compound to a series of vials, each containing a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility in units such as mg/mL or mol/L.

Caption: Experimental workflow for determining solubility.

Stability Profile

Understanding the chemical stability of this compound is crucial for its storage, handling, and use in various applications. The primary degradation pathways to consider are thermal, hydrolytic, and photolytic decomposition.

Thermal Stability

Aromatic compounds, in general, exhibit high thermal stability.[8] The presence of strong C-F and C-Br bonds further contributes to the robustness of the molecule. It is anticipated that this compound will be thermally stable under typical laboratory and storage conditions. At elevated temperatures, the most likely degradation pathway is decarboxylation, a common decomposition route for benzoic acids.[9]

Hydrolytic Stability

The hydrolytic stability of the compound will be influenced by pH. The trifluoromethyl group, while generally stable, can be susceptible to hydrolysis under strongly alkaline conditions to form a carboxylic acid.[10] The rest of the molecule, particularly the aromatic core and the bromo and fluoro substituents, is expected to be stable across a wide pH range.

Photostability

Aromatic compounds can be susceptible to photolytic degradation upon exposure to high-energy light, particularly in the UV range. While specific data is unavailable for this compound, it is good practice to store it in amber vials or protected from direct light to minimize the risk of photodegradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Step-by-Step Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent system (e.g., acetonitrile/water).

-

Stress Conditions: Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C).

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound and a solution at a high temperature (e.g., 80 °C).

-

Photolytic: Expose a solution to UV light (e.g., 254 nm) and white light.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to account for all components.

Caption: Workflow for a forced degradation study.

Conclusion

This compound is a compound with significant potential, and a clear understanding of its solubility and stability is foundational for its successful application. While specific experimental data remains to be published, the principles of physical organic chemistry and data from analogous structures provide a strong framework for predicting its behavior. It is anticipated to have low aqueous solubility at neutral pH, which can be significantly increased in basic conditions. Good solubility is expected in common polar organic solvents. The compound is likely to exhibit high thermal and hydrolytic stability under neutral and acidic conditions, with potential for hydrolysis of the trifluoromethyl group under strong basic conditions. Standard precautions for light protection are recommended for long-term storage. The experimental protocols outlined in this guide provide a clear path for the empirical determination of these crucial parameters.

References

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]

-

Physical Properties of Carboxylic Acid: Hydrogen Bonds, Aromatics. StudySmarter. (2023-10-25). Available at: [Link]

-

Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts (RSC Publishing). (2025-05-06). Available at: [Link]

-

How does ortho-effect work in benzoic acids? (video). Khan Academy. Available at: [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. PMC - NIH. (2020-04-02). Available at: [Link]

-

Acidity of Substituted Benzoic Acids. Chemistry LibreTexts. (2023-01-22). Available at: [Link]

-

Acidic strength of para substituted benzoic acids. Chemistry Stack Exchange. (2015-05-05). Available at: [Link]

-

Physical Properties of Carboxylic Acids. CK-12 Foundation. (2025-12-16). Available at: [Link]

-

Why are ortho substituted benzoic acids more acidic? Quora. (2016-10-02). Available at: [Link]

-

Investigation of hydrolytic stability of N-trifluoromethyl secondary... ResearchGate. Available at: [Link]

-

Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

The solubility of benzoic acid in seven solvents. ResearchGate. Available at: [Link]

-

Fluorinated Aromatic Amino Acids.1,2 II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. (2025-08-07). Available at: [Link]

-

Chapter 13 Carboxylic Acids. SDSU Chemistry. Available at: [Link]

-

How does the solubility of carboxylic acids in water decrease with increase in molecular mass? Quora. (2016-10-12). Available at: [Link]

-

Degradation of benzoic acid and its derivatives in subcritical water. PubMed. Available at: [Link]

-

Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. Available at: [Link]

-

The thermal decomposition of benzoic acid. ResearchGate. (2025-08-06). Available at: [Link]

-

Screening of organic halogens and identification of chlorinated benzoic acids in carbonaceous meteorites. PubMed. Available at: [Link]

- WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters. Google Patents.

Sources

- 1. WO2000053564A2 - Benzylic halogenation of alkylbenzoic acid esters - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectral Analysis of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, a key building block in modern drug discovery and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and practical considerations for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

Introduction: The Significance of this compound

This compound is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, imparts specific steric and electronic properties that are highly sought after in medicinal chemistry and agrochemical research. These substituents can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and structural confirmation in synthetic applications.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Methodology for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence the chemical shifts, particularly of the acidic proton.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment, such as a standard single-pulse experiment with NOE, is typically performed. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: A one-dimensional fluorine spectrum should be acquired. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds.[1]

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and an external standard like CFCl₃ for ¹⁹F NMR.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is expected to show two signals in the aromatic region and one broad signal for the carboxylic acid proton.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-3 | ~8.0 - 8.3 | Doublet (d) | ³J(H-F) ≈ 7-9 Hz |

| H-6 | ~7.8 - 8.1 | Singlet (s) or narrowly split | |

| -COOH | ~10 - 13 | Broad Singlet (br s) |

Rationale:

-

The aromatic protons are deshielded due to the electron-withdrawing nature of the substituents and the aromatic ring current.

-

The proton at the C-3 position is expected to couple with the adjacent fluorine at C-2, resulting in a doublet.

-

The proton at the C-6 position has no adjacent protons, so it would appear as a singlet, although long-range coupling to the fluorine or trifluoromethyl group might cause some broadening or fine splitting.

-

The carboxylic acid proton is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the presence of fluorine, carbon signals will exhibit C-F coupling.

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -COOH | ~165 - 170 | Singlet (s) |

| C-1 | ~125 - 130 | Doublet (d) |

| C-2 | ~158 - 162 | Doublet (d) of Quartets (q) |

| C-3 | ~115 - 120 | Doublet (d) |

| C-4 | ~130 - 135 | Quartet (q) |

| C-5 | ~120 - 125 | Doublet (d) |

| C-6 | ~135 - 140 | Singlet (s) or finely split |

| -CF₃ | ~120 - 125 | Quartet (q) |

Rationale:

-

The carboxylic acid carbon is the most deshielded carbon.

-

The carbons directly bonded to fluorine (C-2) and the trifluoromethyl group (C-4 and -CF₃) will show characteristic splitting patterns. C-2 will be a doublet due to coupling with the directly attached fluorine and may show further splitting into a quartet due to the trifluoromethyl group. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Other aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the carbon and fluorine atoms.

¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show two distinct signals.

| Fluorine Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| C-2 Fluorine | ~ -110 to -130 | Doublet (d) | ³J(F-H) ≈ 7-9 Hz |

| -CF₃ | ~ -60 to -65 | Singlet (s) |

Rationale:

-

The chemical shifts of fluorine are highly sensitive to their electronic environment.[1]

-

The fluorine at C-2 will couple with the adjacent proton at C-3, resulting in a doublet.

-

The three fluorine atoms of the trifluoromethyl group are equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled ¹⁹F NMR spectrum, thus appearing as a singlet.

Experimental Workflow for NMR Analysis

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Methodology for MS Data Acquisition

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this compound, as the carboxylic acid group can be easily ionized. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak and potentially some fragment ions.

Expected Mass Spectrum

The monoisotopic mass of this compound (C₈H₃BrF₄O₂) is approximately 285.92526 Da.[2]

| Ion | Expected m/z | Notes |

| [M]⁺ | ~285.9, 287.9 | The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). |

| [M+H]⁺ | ~286.9, 288.9 | Protonated molecule, also showing the bromine isotopic pattern. |

| [M-H]⁻ | ~284.9, 286.9 | Deprotonated molecule, also showing the bromine isotopic pattern.[2] |

| [M-COOH]⁺ | ~240.9, 242.9 | A potential fragment corresponding to the loss of the carboxylic acid group. |

Rationale:

-

The presence of bromine is a key diagnostic feature in the mass spectrum, leading to two major peaks for any bromine-containing ion that are separated by approximately 2 m/z units and have nearly equal intensity.

-

High-resolution mass spectrometry can distinguish the exact mass from other potential elemental compositions.

Logical Flow of Mass Spectrometry Analysis

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: The absorption bands are analyzed to identify characteristic functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O stretch (Carboxylic Acid) | 1720 - 1680 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-F stretch | 1350 - 1100 | Strong |

| C-Br stretch | 700 - 500 | Medium |

Rationale:

-

The O-H stretch of the carboxylic acid is typically very broad due to hydrogen bonding.[3]

-

The C=O stretch is a very strong and sharp absorption, characteristic of a carbonyl group. Conjugation with the aromatic ring will shift this to a slightly lower wavenumber.

-

The C-F and C-Br stretches will appear in the fingerprint region of the spectrum. The C-F stretches, particularly from the -CF₃ group, are usually very strong.

Conclusion

The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and together they form a robust analytical package for any researcher working with this important chemical entity. The predicted data and interpretations in this guide serve as a reliable reference for experimental work.

References

- Green Chemistry, 2018, 20, 3038. (Note: While this source was reviewed, it did not contain the specific data for the target compound but provided context for similar compounds.)

-

PubChem. This compound. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

NIST WebBook. 5-Fluoro-2-trifluoromethylbenzoic acid, tetradecyl ester. Available at: [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. Available at: [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]

-

PubMed Central. 19F NMR as a tool in chemical biology. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

SpectraBase. 4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR]. Available at: [Link]

-

SpectraBase. 5-Fluoro-2-(trifluoromethyl)benzoic acid - Optional[13C NMR]. Available at: [Link]

-

SpectraBase. (E)-5-BrOMO-2-FLUOROADAMANTANE - Optional[19F NMR]. Available at: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]

-

PubChem. 2-Bromo-5-fluorobenzotrifluoride. Available at: [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. Available at: [Link]

-

NIST WebBook. 5-Bromo-2-chlorobenzoic acid. Available at: [Link]

-

ResearchGate. IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Available at: [Link]

-

NIST WebBook. Benzoic acid, 4-fluoro-. Available at: [Link]

-

MySkinRecipes. 5-Bromo-2-(Trifluoromethoxy)Benzoic Acid. Available at: [Link]

-

SpectraBase. 4,5-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one. Available at: [Link]

Sources

safety, handling, and MSDS for 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

An In-Depth Technical Guide for Researchers

Subject Matter: 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid

CAS Number: 1699741-92-8 Molecular Formula: C₈H₃BrF₄O₂ Molecular Weight: 287.01 g/mol

A Note on Data Synthesis: Comprehensive safety data for this compound (CAS No. 1699741-92-8) is not extensively published.[1] This guide has been constructed by a Senior Application Scientist, synthesizing verified data from Material Safety Data Sheets (MSDS) of structurally analogous compounds, including halogenated and trifluoromethyl-substituted benzoic acids.[2][3][4][5] This approach allows for a robust and scientifically-grounded risk assessment based on the functional groups present. All recommendations adhere to established best practices for handling halogenated aromatic compounds in a laboratory setting.[6][7]

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[3][4][5] The combination of a carboxylic acid functional group with electronegative fluorine, bromine, and trifluoromethyl substituents potentiates its irritant properties. The GHS classification is therefore predicated on this reactivity.

1.1 GHS Hazard Classification (Anticipated)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[3] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[3] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[3] |

1.2 Causality of Hazards

-

Acidity: The carboxylic acid group is inherently acidic. The electron-withdrawing effects of the fluorine, bromine, and trifluoromethyl groups increase the acidity of the benzoic acid moiety, enhancing its potential to irritate tissues on contact.

-

Halogenation: Halogenated aromatic compounds can cause skin and respiratory irritation.[7] They can defat the skin upon prolonged contact, leading to dermatitis.

-

Particulate Inhalation: As a solid, the compound can form dust.[3] Inhalation of this dust can lead to significant irritation of the nose, throat, and lungs.[8]

Section 2: Safe Handling and Exposure Control

A multi-layered approach to safety, prioritizing engineering controls and supplemented by rigorous personal protective equipment (PPE) and administrative controls, is mandatory.

2.1 Hierarchy of Controls

The following diagram illustrates the most effective sequence for mitigating exposure risk. Engineering controls form the foundation of safe handling.

2.2 Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical control to prevent inhalation of airborne particulates.[8]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Proximity of Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[9]

2.3 Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the compound.

-

Eye and Face Protection: Chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[9] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., Nitrile rubber) must be worn.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating the skin.[2]

-

Lab Coat: A flame-retardant lab coat must be worn and kept fully buttoned.

-

Footwear: Closed-toe shoes are required.

-

-

Respiratory Protection: Under normal use within a fume hood, no additional respiratory protection is required.[10] In the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges for organic vapors and particulates may be necessary, but only by trained personnel.[6]

2.4 Handling and Storage Protocol

-

Handling:

-

Storage:

Section 3: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm. All personnel must be familiar with these procedures before beginning work.

3.1 Emergency Response Workflow

3.2 Accidental Release Measures (Spill Protocol)

This protocol is for minor spills that can be safely handled by trained laboratory personnel. For major spills, evacuate the area and contact emergency services.[13]

-

Alert & Secure: Immediately alert others in the area.[14] Restrict access to the spill zone.

-

Ventilate: Ensure the fume hood is operating to capture any dust or vapors.[15]

-

Don PPE: At a minimum, wear a lab coat, safety goggles, and double-nitrile gloves.

-

Contain: Gently cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[11][14] Do NOT use combustible materials like paper towels for initial absorption.

-

Collect: Carefully sweep or scoop the absorbed material into a designated, leak-proof container for hazardous waste.[16] Avoid creating dust.[2]

-

Decontaminate: Wipe the spill area with a cloth dampened with soapy water.[15] Collect the cleaning materials as hazardous waste.

-

Dispose: Seal and label the waste container as "Halogenated Organic Waste" with the full chemical name.[17] Dispose of according to institutional and local regulations.[10]

-

Restock: Replenish all used spill kit materials.[16]

3.3 First-Aid Measures

Immediate action is critical. Show the Safety Data Sheet to the attending medical professional.[2]

-

Inhalation: Move the person to fresh air.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[2] Rinse the mouth with water and seek immediate medical attention.[14]

3.4 Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Hazards from Combustion: Thermal decomposition can produce corrosive and toxic fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 4: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste stream from non-halogenated waste.[6]

-

Containerization: Use a robust, leak-proof, and properly labeled container.

-

Disposal: All waste disposal must be handled by a licensed professional waste disposal service and in accordance with all federal, state, and local environmental regulations.[2] Do not let the product enter drains.[2]

References

- MSDS of 5-Bromo-2-(trifluoromethyl)benzoic acid (2017). Capot Chemical Co.,Ltd.

-

5-Bromo-2-(Trifluoromethoxy)Benzoic Acid - Physical Properties (N.D.). MySkinRecipes. [Link]

-

Chemical Spill Procedures (N.D.). University of Toronto, Environmental Health & Safety. [Link]

-

Chemical Spill Procedures (N.D.). Princeton University, Environmental Health and Safety. [Link]

-

Chemical Spill Response Procedure (N.D.). University of Manitoba, Environmental Health and Safety. [Link]

-

Chemical Spills - Emergency Management (N.D.). Florida State University. [Link]

-

Benzoic Acid AR/ACS MSDS (2016). Labogens Fine Chem Industries. [Link]

-

5-Fluoro-2-(trifluoromethyl)benzoic acid - Safety and Hazards (N.D.). PubChem, National Center for Biotechnology Information. [Link]

-

Halogenated Organic Liquids - Standard Operating Procedure (N.D.). Braun Research Group, Northwestern University. [Link]

-

This compound | 1699741-92-8 (N.D.). Chemsrc. [Link]

-

Benzoic Acid – Uses and Safety (2015). VelocityEHS. [Link]

Sources

- 1. CAS#:1699741-92-8 | this compound | Chemsrc [chemsrc.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 5-Bromo-2-(trifluoromethyl)benzoic acid | 654-97-7 [sigmaaldrich.com]

- 4. 5-Fluoro-2-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 688294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. benchchem.com [benchchem.com]

- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 8. ehs.com [ehs.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. labogens.com [labogens.com]

- 13. umanitoba.ca [umanitoba.ca]

- 14. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

A Technical Guide to High-Purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid for Researchers and Drug Development Professionals

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid (CAS No. 1699741-92-8). This guide delves into the commercial supplier landscape, purity considerations, analytical methodologies, and the critical role of this highly functionalized building block in modern medicinal chemistry.

Introduction: A Versatile Scaffold in Drug Discovery

This compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique trifunctionalized aromatic ring, featuring a bromine atom, a fluorine atom, and a trifluoromethyl group, offers multiple points for chemical modification, making it a valuable scaffold for the construction of novel therapeutic agents. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability and lipophilicity, while the bromine and fluorine atoms provide handles for various cross-coupling reactions, enabling the synthesis of diverse compound libraries.[1]

Commercial Suppliers and Purity Specifications

A critical first step in any research or development program is the sourcing of high-quality starting materials. For this compound, several commercial suppliers offer various grades of this compound. The table below provides a comparative overview of some of the key suppliers and their stated purity levels. It is important to note that while catalog purities are listed, it is imperative for researchers to request lot-specific Certificates of Analysis (CoA) to obtain precise purity data and impurity profiles.

| Supplier | CAS Number | Stated Purity | Additional Information |

| Aaron Chemicals | 1699741-92-8 | Not specified | Catalog number: AR01BK9J[2] |

| Biosynth | 1699741-92-8 | Not specified | Product code: ZSC74192[3] |

| CymitQuimica | 1699741-92-8 | 95% | Offered in various quantities.[4] |

| Pharmalego | 1699741-92-8 | Not specified | Building block for custom synthesis.[5] |

| Synthonix Corporation (via Sigma-Aldrich) | 1699741-92-8 | Not specified | Product code: SY3H7CF28ED5[6] |

Understanding the Impurity Profile: A Look at Synthetic Routes

The purity of this compound is intrinsically linked to its synthetic route. While specific, proprietary synthesis methods are not always disclosed by suppliers, an understanding of common synthetic strategies for related halogenated benzoic acids can provide insight into potential impurities.

A plausible synthetic pathway could involve the bromination of a 2-fluoro-4-(trifluoromethyl)benzoic acid precursor. In such electrophilic aromatic substitution reactions, regioisomers are common impurities. For instance, bromination at other positions on the aromatic ring could lead to the formation of isomeric impurities.

Another potential route could start from a brominated and fluorinated aniline derivative, which is then converted to the benzoic acid. Incomplete reactions or side reactions at any stage of a multi-step synthesis can introduce impurities. For example, the preparation of the related compound 2-bromo-5-fluorobenzotrifluoride can be achieved through diazotization of 3-trifluoromethyl-4-bromaniline followed by a cracking reaction.[7] Residual starting materials or intermediates from such processes could be present in the final product.

The following diagram illustrates a generalized workflow for assessing and qualifying a commercial supply of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1699741-92-8 | MFCD29691075 | this compound [aaronchem.com]

- 3. This compound | 1699741-92-8 | ZSC74192 [biosynth.com]

- 4. This compound [cymitquimica.com]

- 5. Benzoic Acid Building Blocks | Manufacturer and Supplier - Pharmalego [pharmalego.com]

- 6. This compound | 1699741-92-8 [sigmaaldrich.com]

- 7. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

The Synthetic Challenge: A Guide to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Halogenated Aromatic Acid

5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a carboxylic acid for biological activity and derivatization, a fluorine atom to modulate electronic properties and metabolic stability, a bromine atom for further synthetic transformations, and a trifluoromethyl group to enhance binding affinity and lipophilicity, makes it a valuable building block for the synthesis of complex pharmaceutical intermediates. This guide provides a comprehensive overview of the plausible synthetic routes to this important molecule, grounded in established chemical principles and supported by relevant literature on analogous transformations.

Proposed Synthetic Strategy: Electrophilic Aromatic Substitution

The most direct and logical approach to the synthesis of this compound involves the electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. This strategy is predicated on the directing effects of the substituents on the benzene ring. The carboxylic acid and trifluoromethyl groups are meta-directing and deactivating, while the fluorine atom is ortho-, para-directing and deactivating. In this specific arrangement, the position para to the fluorine atom (C5) is the most activated site for electrophilic attack, making regioselective bromination feasible.

This proposed pathway is supported by literature precedents for the bromination of similar substituted benzoic acids. For instance, the synthesis of 5-bromo-2,4-difluorobenzoic acid is achieved by reacting 2,4-difluorobenzoic acid with a brominating agent in sulfuric acid[1]. Similarly, 5-Bromo-2-fluorobenzoic acid can be prepared by the bromination of 2-fluorobenzoic acid[2].

Visualizing the Synthesis: A Reaction Pathway

Figure 1: Proposed synthetic pathway for this compound via electrophilic bromination.

Key Experimental Considerations and a Plausible Protocol

Table 1: Key Reaction Parameters and Their Rationale

| Parameter | Recommended Condition | Rationale |

| Starting Material | 2-fluoro-4-(trifluoromethyl)benzoic acid | The foundational scaffold for the target molecule. |

| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | NBS is often preferred for its ease of handling and milder reaction conditions. |

| Solvent/Catalyst | Concentrated Sulfuric Acid | Acts as both a solvent and a catalyst, activating the brominating agent and facilitating the electrophilic substitution. |

| Temperature | 0-25 °C | Lower temperatures are typically employed to control the reaction rate and minimize the formation of byproducts. |

| Reaction Time | 8-16 hours | Sufficient time to ensure complete conversion of the starting material. |

| Work-up | Quenching with water/ice, filtration | The acidic reaction mixture is neutralized and the solid product is isolated. |

| Purification | Recrystallization or column chromatography | To remove any unreacted starting material or isomeric byproducts. |

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, charge 2-fluoro-4-(trifluoromethyl)benzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Brominating Agent: Dissolve N-bromosuccinimide (or bromine) in a minimal amount of concentrated sulfuric acid and add it dropwise to the reaction mixture via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The crude product should precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Alternative Synthetic Approaches: A Glimpse into Other Possibilities

One such alternative could involve a Sandmeyer-type reaction starting from a suitably substituted aniline. For example, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves the diazotization of an amino group followed by substitution[3]. A similar sequence could potentially be adapted.

Another approach could involve the synthesis of a precursor molecule, such as 2-bromo-5-fluorobenzotrifluoride, which can be prepared via a multi-step sequence involving nitration, reduction, and diazotization/bromination[4][5]. Subsequent carboxylation of this intermediate would lead to the desired product.

Visualization of an Alternative Workflow

Figure 2: A conceptual alternative workflow for the synthesis of the target molecule.

Conclusion: A Versatile Intermediate Within Reach

The synthesis of this compound, while not explicitly detailed in a single source, can be confidently approached through a well-precedented electrophilic bromination of 2-fluoro-4-(trifluoromethyl)benzoic acid. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and yield. The insights provided in this guide, drawn from analogous chemical transformations, offer a solid foundation for researchers and drug development professionals to produce this valuable and versatile chemical building block for their synthetic endeavors.

References

- CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents.

-

2-Bromo-4-(trifluoromethyl)benzoic acid, min 98%, 1 gram. Available at: [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.

- Process for Production of 2,3,4-Trifluoro-5-(Iodo or Bromo)-Benzoic Acid - Google Patents.

- CN103601613A - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents.

-

2-Bromo-4-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | CID 67605 - PubChem. Available at: [Link]

- CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents.

-

Process for the synthesis of organic compounds - European Patent Office - EP 2266961 B1 - Googleapis.com. Available at: [Link]

-

5-Bromo-2-(Trifluoromethoxy)Benzoic Acid - MySkinRecipes. Available at: [Link]

- CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene - Google Patents.

Sources

- 1. CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]

- 4. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Strategic Incorporation of the Trifluoromethyl Group in Benzoic Acid Derivatives: A Technical Guide for Drug Development Professionals

Abstract